Bienvenue dans la boutique en ligne BenchChem!

4-(dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide

Cannabinoid Receptor CB2 Agonist GPCR

Procure this structurally differentiated sulfamoyl benzamide (CAS 1286727-30-7) to advance your cannabinoid receptor program. Its unique 2-hydroxy-2-methyl-4-phenylbutyl side chain—absent in common N-aryl or N-alkyl analogs—introduces a tertiary alcohol and extended phenylalkyl motif predicted to alter hydrogen-bonding, lipophilicity, and steric bulk at the CB2/CB1 binding site. Published SAR shows that N-substituent modifications within this chemotype can shift CB2 vs. CB1 selectivity by >100-fold. This exact compound is essential for reproducing SAR trends, evaluating the metabolic fate of the side chain in liver microsome assays, and determining CNS permeability. Use as a scaffold for designing affinity probes, photoaffinity labels, or PROTACs targeting cannabinoid receptors. Available via custom synthesis with comprehensive analytical characterization. Contact us for a quotation, specifying required scale and purity.

Molecular Formula C20H26N2O4S
Molecular Weight 390.5
CAS No. 1286727-30-7
Cat. No. B2901080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide
CAS1286727-30-7
Molecular FormulaC20H26N2O4S
Molecular Weight390.5
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)O
InChIInChI=1S/C20H26N2O4S/c1-20(24,14-13-16-7-5-4-6-8-16)15-21-19(23)17-9-11-18(12-10-17)27(25,26)22(2)3/h4-12,24H,13-15H2,1-3H3,(H,21,23)
InChIKeyQLWUBFYUIYYHGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide (CAS 1286727-30-7): Procurement-Relevant Identity and Class Affiliation


4-(Dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide (CAS 1286727-30-7, molecular formula C20H26N2O4S, MW 390.5) is a synthetic small molecule belonging to the sulfamoyl benzamide class. Structurally, it features a 4-(dimethylsulfamoyl)benzamide core coupled to an N-(2-hydroxy-2-methyl-4-phenylbutyl) side chain. The sulfamoyl benzamide scaffold has been documented in the patent literature as a privileged chemotype for cannabinoid receptor modulation, with specific derivatives demonstrating agonist and/or modulating ligand activity at cannabinoid receptors [1]. This compound represents a specific substitution pattern within this class, distinguished by its tertiary alcohol-containing phenylbutyl side chain and the dimethylsulfamoyl electron-withdrawing group at the para position of the benzamide ring .

Why 4-(Dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide Cannot Be Replaced by Generic Sulfamoyl Benzamide Analogs in Target-Oriented Research


Within the sulfamoyl benzamide class, receptor subtype selectivity, intrinsic efficacy (agonist vs. antagonist), and metabolic stability are exquisitely sensitive to modifications at the benzamide N-substituent and the sulfamoyl group [1]. The published structure-activity relationship (SAR) for this series demonstrates that switching between alkyl, arylalkyl, and heterocyclic N-substituents can alter CB2 vs. CB1 selectivity by over 100-fold [2]. The 2-hydroxy-2-methyl-4-phenylbutyl side chain present in CAS 1286727-30-7 introduces a tertiary alcohol and an extended phenylalkyl motif that is absent in simpler N-aryl or N-alkyl analogs; this structural feature is predicted to influence hydrogen-bonding capacity, lipophilicity, and steric bulk at the receptor binding site in ways that cannot be replicated by generic replacements such as N-(4-chlorophenyl)-4-(dimethylsulfamoyl)benzamide (CAS 313254-26-1) or N-(2-methoxyphenyl) analogs [3]. Consequently, procurement of the exact compound is required to reproduce or extend SAR trends reported for this substitution pattern.

Quantitative Differentiation Evidence for 4-(Dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide (CAS 1286727-30-7) vs. Structural Analogs


Cannabinoid Receptor Class Affiliation vs. Non-Sulfamoyl 4-Substituted Benzamide Analogs

The sulfamoyl benzamide class to which CAS 1286727-30-7 belongs has been characterized as cannabinoid receptor ligands, with lead compounds from the Adolor patent series demonstrating functional CB2 receptor agonism and antiallodynic efficacy in rodent pain models [1]. In contrast, non-sulfamoyl 4-substituted benzamides bearing the identical N-(2-hydroxy-2-methyl-4-phenylbutyl) side chain—such as 4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide (CAS 1286725-27-6) and 4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide (CAS 1351649-80-3)—lack the sulfamoyl pharmacophore required for cannabinoid receptor engagement and are not documented as cannabinoid ligands . While quantitative CB2 binding or functional data for CAS 1286727-30-7 itself have not been reported in the public domain, the presence of the 4-dimethylsulfamoyl group places this compound within a receptor class space (cannabinoid) that is mechanistically inaccessible to its 4-halo and 4-trifluoromethyl counterparts [2].

Cannabinoid Receptor CB2 Agonist GPCR Pain

Side-Chain Structural Differentiation: Tertiary Alcohol Phenylbutyl vs. Methylsulfanyl Alkyl and Thiophenyl Methyl Analogs

CAS 1286727-30-7 bears a 2-hydroxy-2-methyl-4-phenylbutyl side chain that combines a hydrogen-bond-donating tertiary alcohol, a gem-dimethyl branching point, and a terminal phenyl ring connected via a two-carbon spacer. The closest commercially cataloged dimethylsulfamoyl benzamide analog, 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide (CAS 1396888-57-5), replaces the terminal phenyl group with a methylsulfanyl (S-CH3) moiety . This substitution eliminates the aromatic π-stacking and hydrophobic packing contributed by the phenyl ring while introducing a thioether sulfur atom with distinct electronic and metabolic properties. A second analog, 4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide, incorporates a thiophene heterocycle in place of the phenyl ring and features a shorter propyl linker instead of the butyl chain, further altering both conformational flexibility and electron distribution . The quantitative impact of these structural variations on target binding, logP, and aqueous solubility has not been publicly reported, representing a critical data gap for procurement decision-making [1].

Structure-Activity Relationship Side-Chain Engineering Lipophilicity Solubility

Metabolic Stability Potential: Sulfamoyl Benzamide Class-Level Evidence from the Adolor CB2 Agonist Program

Optimization of metabolic stability was a central objective in the Adolor sulfamoyl benzamide CB2 agonist program. A dedicated medicinal chemistry effort demonstrated that specific modifications to the sulfamoyl benzamide scaffold could yield compounds with improved in vitro metabolic stability in liver microsome assays [1]. While CAS 1286727-30-7 itself has not been profiled in published metabolic stability experiments, the 2-hydroxy-2-methyl substitution pattern introduces a sterically hindered tertiary alcohol that may reduce phase II glucuronidation susceptibility relative to primary alcohol-containing analogs [2]. In contrast, certain earlier-generation sulfamoyl benzamides from the Adolor series exhibited rapid oxidative metabolism, necessitating extensive SAR-driven optimization to achieve acceptable half-life values [1]. The specific metabolic fate of the 4-phenylbutyl side chain in CAS 1286727-30-7—including potential CYP450-mediated benzylic oxidation or phenyl ring hydroxylation—remains uncharacterized in the public domain and represents an area where the compound may show differentiated behavior versus simpler N-alkyl or N-cycloalkyl analogs [3].

Metabolic Stability Microsomal Clearance CYP450 Lead Optimization

CB2 vs. CB1 Selectivity: Class-Level Evidence and Implications for CAS 1286727-30-7 Differentiation

A key achievement of the sulfamoyl benzamide CB2 agonist program was the identification of compounds with high functional selectivity for CB2 over CB1 receptors, a property considered essential for avoiding CNS-mediated cannabinoid side effects (e.g., hypothermia, catalepsy, psychoactivity) [1]. The optimized lead compound 27 from Worm et al. (2008) exhibited 120-fold functional selectivity for CB2 over CB1 in cAMP assays [1]. Whether CAS 1286727-30-7 achieves comparable or superior selectivity has not been reported. However, the unique combination of the 4-dimethylsulfamoyl group and the bulky 2-hydroxy-2-methyl-4-phenylbutyl side chain distinguishes it from the published leads, which predominantly featured N-methyl-N-arylalkyl, N-cycloalkylmethyl, or N-heterocyclylalkyl substituents [2]. The steric and electronic properties of the phenylbutyl side chain may differentially affect CB2 and CB1 binding pocket accommodation, potentially yielding a selectivity profile distinct from both the published leads and from simpler dimethylsulfamoyl benzamides such as 4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide .

CB2 Selectivity Cannabinoid Receptor Subtype Selectivity Therapeutic Window

Physicochemical Property Differentiation: Calculated LogP, H-Bond Capacity, and Topological Polar Surface Area vs. De-sulfamoyl and De-phenyl Analogs

Physicochemical descriptors govern passive permeability, solubility, and plasma protein binding—all critical for both in vitro assay behavior and in vivo pharmacokinetics. For CAS 1286727-30-7, the calculated partition coefficient (CLogP) is estimated at approximately 2.8, with a topological polar surface area (TPSA) of approximately 83 Ų, reflecting the contributions of the sulfamoyl group (two S=O oxygen atoms), the amide linkage, and the tertiary alcohol [1]. By comparison, the 4-chloro analog (CAS 1286725-27-6), which replaces the dimethylsulfamoyl group with chlorine, has an estimated CLogP of approximately 3.5–3.8 and a TPSA of approximately 49 Ų (loss of sulfamoyl oxygens) . This difference of approximately 0.7–1.0 logP units and ~34 Ų in TPSA translates into substantially different predicted membrane permeation and aqueous solubility profiles. Additionally, the phenylbutyl side chain in CAS 1286727-30-7 contributes greater lipophilicity and molecular bulk compared to the methylsulfanylbutyl analog (CAS 1396888-57-5, CLogP estimated ~1.9) . These calculated property differences underscore that CAS 1286727-30-7 occupies a distinct physicochemical space that cannot be proxied by purchasing simpler dimethylsulfamoyl benzamides or de-sulfamoyl alternatives.

Lipophilicity Drug-likeness TPSA PhysChem Profiling

Evidence-Backed Application Scenarios for Procuring 4-(Dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide (CAS 1286727-30-7)


Cannabinoid CB2 Receptor Selectivity Screening and SAR Expansion

Procure CAS 1286727-30-7 as a structurally novel sulfamoyl benzamide for CB2/CB1 selectivity profiling in cAMP or β-arrestin functional assays. The phenylbutyl side chain represents an underexplored N-substituent within the Adolor sulfamoyl benzamide series, which has produced CB2-selective agonists with selectivity ratios exceeding 100-fold. Head-to-head testing against established leads (e.g., compound 27 from Worm et al. 2008) can determine whether this substitution pattern yields differentiated selectivity, potency, or efficacy [1].

In Vitro Metabolic Stability Assessment of Tertiary Alcohol-Containing Sulfamoyl Benzamides

Use CAS 1286727-30-7 in liver microsome or hepatocyte stability assays to evaluate the metabolic fate of the 2-hydroxy-2-methyl-4-phenylbutyl side chain. The tertiary alcohol motif is hypothesized to reduce phase II glucuronidation compared to primary alcohol analogs, while the phenyl ring may undergo CYP450-mediated oxidation. Comparative data against earlier-generation sulfamoyl benzamides (Sellitto et al. 2010) will clarify whether this substitution pattern improves or compromises metabolic stability—a key criterion for advancing CB2 agonists toward in vivo efficacy studies [2].

Physicochemical Profiling for Permeability and Solubility in CNS-Excluded Drug Design

Characterize the aqueous solubility, logD7.4, and parallel artificial membrane permeability (PAMPA) of CAS 1286727-30-7 as part of a CNS-excluded CB2 agonist program. The computed TPSA (~83 Ų) and CLogP (~2.8) place this compound near the border of CNS permeability predictions; experimental determination is required to confirm whether the phenylbutyl side chain restricts brain penetration, a desirable attribute for peripherally restricted CB2 agonists intended for inflammatory and neuropathic pain indications without central side effects [3].

Chemical Probe and Tool Compound Development for Sulfamoyl Benzamide Target Deconvolution

Employ CAS 1286727-30-7 as a starting scaffold for the design of affinity probes, photoaffinity labels, or PROTAC molecules targeting cannabinoid receptors. The 4-dimethylsulfamoyl benzamide core provides a validated cannabinoid receptor recognition element, while the phenylbutyl side chain offers a distinct vector for linker attachment in bifunctional molecules. The compound's structural uniqueness relative to published sulfamoyl benzamide CB2 agonists enables chemoproteomic target engagement studies without confounding overlap with existing chemical probes [1].

Quote Request

Request a Quote for 4-(dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.